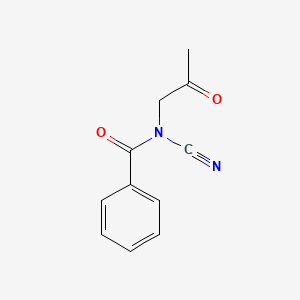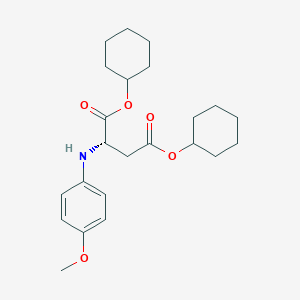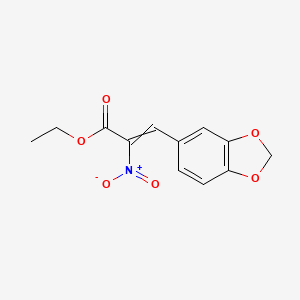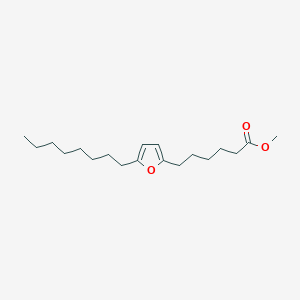
Decanoic acid isopropylaminoethanol salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Decanoic acid isopropylaminoethanol salt is a compound that combines decanoic acid, a medium-chain fatty acid, with isopropylaminoethanol, an organic compound containing both amine and alcohol functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of decanoic acid isopropylaminoethanol salt typically involves the reaction of decanoic acid with isopropylaminoethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired salt. The process generally involves the following steps:
Acid-Base Reaction: Decanoic acid is reacted with isopropylaminoethanol in the presence of a suitable solvent, such as ethanol or methanol. The reaction is typically carried out at room temperature or slightly elevated temperatures to facilitate the formation of the salt.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactions using similar principles. The process may be optimized for efficiency and yield, with considerations for cost-effectiveness and environmental impact. Industrial production methods may include continuous flow reactors and automated purification systems to streamline the process.
Analyse Des Réactions Chimiques
Types of Reactions
Decanoic acid isopropylaminoethanol salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and amines.
Reduction: Reduction reactions can convert the compound into alcohols and amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and amines.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Decanoic acid isopropylaminoethanol salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the formulation of specialty chemicals and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of decanoic acid isopropylaminoethanol salt involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Receptors: The amine group in isopropylaminoethanol can interact with receptors in biological systems, modulating their activity.
Inhibition of Enzymes: The compound may inhibit certain enzymes, affecting metabolic pathways.
Membrane Interaction: The fatty acid component can interact with cell membranes, altering their properties and affecting cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Decanoic Acid: A medium-chain fatty acid with antimicrobial properties.
Isopropylaminoethanol: An organic compound with amine and alcohol functional groups.
Capric Acid: Another name for decanoic acid, used in various industrial applications.
Uniqueness
Decanoic acid isopropylaminoethanol salt is unique due to its combination of a fatty acid and an amine-alcohol compound, providing a distinct set of chemical and biological properties. This combination allows for diverse applications and potential therapeutic benefits that are not observed in the individual components alone.
Propriétés
Numéro CAS |
64601-15-6 |
|---|---|
Formule moléculaire |
C15H33NO3 |
Poids moléculaire |
275.43 g/mol |
Nom IUPAC |
decanoic acid;2-(propan-2-ylamino)ethanol |
InChI |
InChI=1S/C10H20O2.C5H13NO/c1-2-3-4-5-6-7-8-9-10(11)12;1-5(2)6-3-4-7/h2-9H2,1H3,(H,11,12);5-7H,3-4H2,1-2H3 |
Clé InChI |
MQJFOCCWCPIOEV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC(=O)O.CC(C)NCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-({[2-(4-Bromophenyl)ethyl]amino}methyl)-3-methylnaphthalene-1,4-dione](/img/structure/B14494585.png)













